2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid
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Overview
Description
2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid is a chemical compound with the molecular formula C7H11N3O4S. It is known for its unique structure, which includes a pyrazole ring substituted with a sulfonamide group and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with alanine under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-4-sulfonamide
- 2-(1H-pyrazole-4-sulfonamido)propanoic acid
- 1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid is unique due to the presence of both a sulfonamide group and a propanoic acid moiety, which confer distinct chemical and biological properties.
Biological Activity
2-(1-Methyl-1H-pyrazole-4-sulfonamido)propanoic acid, also known as N-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]alanine, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Chemical Formula : C7H11N3O4S
- Molecular Weight : 233.25 g/mol
- IUPAC Name : this compound
- Appearance : Powder
- Storage Temperature : Room Temperature
Property | Value |
---|---|
Chemical Formula | C7H11N3O4S |
Molecular Weight | 233.25 g/mol |
IUPAC Name | N-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]alanine |
Appearance | Powder |
Storage Temperature | Room Temperature |
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis (Mtb). In vitro assays demonstrated that derivatives of pyrazole compounds, including those with sulfonamide functionalities, exhibited significant bactericidal activity against Mtb strains. The structure-activity relationship (SAR) analyses indicated that the presence of the sulfonamide group is crucial for enhancing antimicrobial potency, with modifications leading to variations in minimum inhibitory concentrations (MICs) .
The proposed mechanism of action for this compound involves interference with bacterial cell wall biosynthesis. This was inferred from SAR studies which suggested that the compound acts on specific targets within the bacterial cell wall synthesis pathway without cross-resistance to known inhibitors such as MmpL3 and DprE1 .
Cytotoxicity and Selectivity
In toxicity assessments, the compound showed non-cytotoxic effects on HepG2 cell lines at concentrations tested, indicating a favorable safety profile for potential therapeutic applications. The selectivity for bacterial cells over mammalian cells is critical for developing effective antimicrobial therapies .
Study 1: Antitubercular Activity
A systematic exploration of pyrazole derivatives led to the identification of several compounds with promising antitubercular activity. The study focused on modifying the substituents around the pyrazole core to enhance efficacy against Mtb. Notably, compounds with sulfonamide functionalities maintained lower MIC values compared to their carboxylic acid counterparts, underscoring the importance of functional group selection in drug design .
Study 2: Inhibition of Meprin Proteases
Another area of research investigated the inhibition properties of pyrazole derivatives against meprin proteases, which are implicated in various diseases including cancer and fibrosis. The study demonstrated that certain modifications could selectively inhibit meprin α or β isoforms, suggesting potential therapeutic applications in treating conditions related to these proteases .
Properties
IUPAC Name |
2-[(1-methylpyrazol-4-yl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O4S/c1-5(7(11)12)9-15(13,14)6-3-8-10(2)4-6/h3-5,9H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQYCGDANCOGDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CN(N=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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